4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H9F3O2S. It is known for its unique structure, which includes a trifluoromethyl group and a thiophene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired diketone product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The trifluoromethyl group and thiophene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic uses.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione involves its interaction with molecular targets through its functional groups. The trifluoromethyl group and thiophene ring play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological pathways and result in various effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione can be compared with similar compounds such as:
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone
- 4,4,4-Trifluoro-3-hydroxy-butanoic acid These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
579-41-9 |
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Molecular Formula |
C10H9F3O2S |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H9F3O2S/c1-5-3-4-7(16-5)8(14)6(2)9(15)10(11,12)13/h3-4,6H,1-2H3 |
InChI Key |
NGSAGCZRFAOJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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